molecular formula C20H24N2O2 B5274594 2-(2-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone

2-(2-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone

Cat. No.: B5274594
M. Wt: 324.4 g/mol
InChI Key: SWSAXEPAWPRBMW-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone typically involves the reaction of 2-methoxybenzoyl chloride with 1-(2-methylphenyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of 2-hydroxyphenyl derivatives.

    Reduction: Formation of 2-(2-methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanol.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study receptor-ligand interactions.

    Medicine: Potential therapeutic applications in treating neurological disorders.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone
  • 2-(2-Methoxyphenyl)-1-[4-(2-chlorophenyl)piperazin-1-yl]ethanone
  • 2-(2-Methoxyphenyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

Uniqueness

2-(2-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone is unique due to its specific substitution pattern on the aromatic rings and the presence of both methoxy and methyl groups. These structural features can influence its pharmacological properties and make it distinct from other similar compounds.

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-7-3-5-9-18(16)21-11-13-22(14-12-21)20(23)15-17-8-4-6-10-19(17)24-2/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSAXEPAWPRBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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